Validated Weak HSP90α Binding Affinity (Kd = 19 µM)
This compound exhibits weak binding to human HSP90α with a Kd of 19 µM (1.90E+4 nM), as determined by 2D ¹H‑¹⁵N chemical shift perturbation NMR spectroscopy [1]. In contrast, many pyrimidine-based inhibitors (e.g., those targeting kinases) achieve nanomolar or sub‑nanomolar potency. This low affinity positions the compound as a potential negative control or a tool for systems where minimal HSP90 engagement is desired.
| Evidence Dimension | Binding affinity to human HSP90α |
|---|---|
| Target Compound Data | Kd = 19 µM (19,000 nM) |
| Comparator Or Baseline | Typical pyrimidine kinase inhibitors: IC50/Kd < 1 µM (class‑level inference) |
| Quantified Difference | ≥ 19‑fold weaker binding |
| Conditions | 2D ¹H‑¹⁵N HSQC NMR; human HSP90α |
Why This Matters
Scientists requiring a compound with documented minimal HSP90α interaction can select this molecule based on empirical NMR data rather than relying on predicted inactivity.
- [1] BindingDB entry for Ligand-Target Pair (HSP90α). Kd = 1.90E+4 nM (19 µM). BindingDB, accessed 2026. View Source
